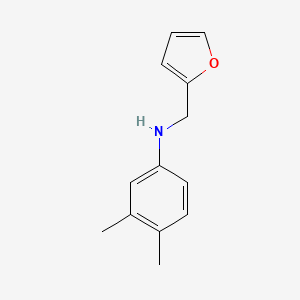N-(furan-2-ylmethyl)-3,4-dimethylaniline
CAS No.: 356092-19-8
Cat. No.: VC7684417
Molecular Formula: C13H15NO
Molecular Weight: 201.269
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 356092-19-8 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.269 |
| IUPAC Name | N-(furan-2-ylmethyl)-3,4-dimethylaniline |
| Standard InChI | InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |
| Standard InChI Key | SPXKYWDKBVGKMB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NCC2=CC=CO2)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound consists of two primary moieties:
-
A 3,4-dimethylaniline group, where methyl substituents at the 3- and 4-positions of the benzene ring enhance steric bulk and modulate electronic effects.
-
A furan-2-ylmethyl group, connected to the aniline nitrogen via a methylene bridge. The furan ring contributes π-electron density and potential coordination sites .
The IUPAC name, N-(furan-2-ylmethyl)-3,4-dimethylaniline, reflects this substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.27 g/mol | |
| SMILES | CC1=C(C=C(C=C1)NCC2=CC=CO2)C | |
| InChIKey | SPXKYWDKBVGKMB-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Predicted Collision Cross-Section (CCS) values, critical for mass spectrometry characterization, vary by adduct :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 202.12 | 145.0 |
| [M+Na]⁺ | 224.10 | 158.6 |
| [M-H]⁻ | 200.11 | 151.4 |
These data assist in differentiating structural isomers during analytical workflows .
Synthetic Routes and Optimization
Proposed Synthesis
While no explicit protocol for N-(furan-2-ylmethyl)-3,4-dimethylaniline is documented, analogous compounds suggest a reductive amination pathway:
-
Reactants: 3,4-Dimethylaniline and furan-2-carbaldehyde.
-
Conditions: Reflux in ethanol with an acid catalyst (e.g., acetic acid) to form the Schiff base intermediate, followed by reduction with NaBH₄ or catalytic hydrogenation.
Hypothetical Reaction:
Challenges in Synthesis
-
Steric Hindrance: The 3,4-dimethyl substitution on the aniline ring may slow imine formation due to reduced nucleophilicity of the amine.
-
Purification: Separation from unreacted starting materials or byproducts requires chromatography or recrystallization, given the compound’s moderate polarity.
Physicochemical Properties and Reactivity
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or dichloromethane, based on structural analogs.
-
Stability: The furan ring is susceptible to oxidative degradation under acidic or high-temperature conditions, necessitating inert storage environments .
Reactivity Profile
-
Amine Group: Participates in electrophilic substitution (e.g., acetylation, sulfonation) and serves as a ligand in metal coordination complexes .
-
Furan Ring: Prone to Diels-Alder reactions or electrophilic aromatic substitution at the 5-position.
Future Directions
-
Synthetic Optimization: Develop scalable, high-yield routes using flow chemistry or microwave-assisted techniques.
-
Biological Screening: Evaluate in vitro cytotoxicity and target engagement in disease models .
-
Computational Modeling: Predict reactivity and binding modes using DFT or molecular docking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume